molecular formula C45H53NO14 B1239997 Cephalomannine

Cephalomannine

カタログ番号: B1239997
分子量: 831.9 g/mol
InChIキー: DBXFAPJCZABTDR-UJLUYDJNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cephalomannine is highly complex due to its intricate molecular structure. The total synthesis involves multiple steps, including the formation of the taxane core and the attachment of various functional groups. One notable method involves the use of inter- and intramolecular radical coupling reactions to construct the core structure, followed by chemo-, regio-, and stereoselective reactions to decorate the functional groups .

Industrial Production Methods

Industrial production of this compound primarily relies on semi-synthetic methods. These methods start with the extraction of precursors such as baccatin III from the needles of the yew tree, followed by chemical modifications to produce this compound. Advances in metabolic engineering have also enabled the production of this compound using microbial hosts, such as engineered strains of Escherichia coli and yeast .

化学反応の分析

Bromination of Cephalomannine

Bromination selectively targets the C13 side-chain alkene, yielding dibrominated isomers. This reaction is critical for separating this compound from paclitaxel in purification processes.

Reaction Conditions:

  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Temperature : -5°C to 5°C (maintained via ice-salt bath)

  • Reagent : Bromine (Br₂) in CCl₄ (1:1.1–1:1.2 molar ratio relative to this compound)

  • Reaction Time : 3–8 hours

Key Observations:

  • Bromination occurs at the C13 side-chain alkene, forming dibrominated this compound isomers.

  • Reaction progress is monitored via HPLC, with complete conversion confirmed by the disappearance of this compound peaks.

  • Post-reaction workup includes washing with Na₂SO₃ (to remove excess Br₂) and NaHCO₃ (to neutralize HBr), followed by silica gel chromatography for isolation .

Example:

ParameterValue
Starting Material10.00 g this compound (28.8% purity)
Bromine Added0.665 g Br₂ in 41.2 mL CCl₄
Yield4.84 g taxol (>97% purity)

Ozonolysis

Ozone selectively oxidizes the C13 side-chain alkene to produce α-ketoamide derivatives.

Reaction Pathway:

  • Ozonolysis :

    • Conditions : this compound dissolved in CH₂Cl₂ at -5°C, treated with ozone (2.2 mg/sec for 205 sec).

    • Product : α-Ketoamide (4a) and α-ketal-amide (4b) derivatives .

  • Workup :

    • Acetic anhydride and pyridine at 0°C for acetylation.

    • Silica gel chromatography (ethyl acetate/hexane gradient) isolates products.

Outcomes:

  • Yield : 58% for α-ketoamide derivative (191 mg from 320 mg this compound).

  • Characterization :

    • ¹³C-NMR : Peaks at 97.9, 101.9, 104.2, 105.1, and 197.2 ppm (CD₃OD).

    • HPLC : Retention time 26.06 min (Curosil G6 column, CH₃CN:H₂O 45:55) .

RuCl₃/NaIO₄ Oxidation

Alternative oxidation method for side-chain alkene:

  • Reagents : Ruthenium trichloride (RuCl₃, 2.2 mol%), sodium periodate (NaIO₄, 4.1 eq).

  • Solvent : CCl₄/CH₃CN/H₂O (1:1:1.5).

  • Reaction Time : 1 hour.

  • Product : Identical α-ketoamide derivative (confirmed via HPLC comparison) .

Comparative Table:

ParameterOzonolysisRuCl₃/NaIO₄ Oxidation
Reagent OzoneRuCl₃/NaIO₄
Time 3–8 hours1 hour
Yield 58%Comparable to ozonolysis
Selectivity High (no over-oxidation)Moderate

Metabolic Reactions

This compound undergoes cytochrome P450-mediated hydroxylation, with key differences from paclitaxel due to its C3' tiglate group.

Human Liver Microsome Studies :

  • Primary Metabolites :

    • M1 : 4''-Hydroxythis compound (CYP3A4-mediated).

    • M2 : 6α-Hydroxythis compound (CYP2C8-mediated).

ParameterThis compoundPaclitaxel
Major Enzyme CYP3A4 (64%)CYP2C8 (85%)
Vₘ (pmol/min/mg) 145184
Hydroxylation Site C4'' > C6αC6α > C3'

Molecular Docking Insights:

  • This compound’s C3' tiglate group reorients the molecule in CYP3A4, favoring C4'' hydroxylation.

  • Paclitaxel’s benzamide group at C3' facilitates C6α hydroxylation by CYP2C8 .

Structural Influence on Reactivity

This compound’s reactivity is governed by:

  • C13 Side-Chain Alkene : Susceptible to electrophilic additions (e.g., bromination) and oxidative cleavage.

  • C3' Tiglate Group : Steric and electronic effects alter metabolic enzyme affinity compared to paclitaxel .

科学的研究の応用

Cephalomannine has a wide range of scientific research applications:

類似化合物との比較

Similar Compounds

    Docetaxel: Another taxane derivative with similar anti-cancer properties but differing in its side chain structure.

    Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.

    Epothilones: A class of microtubule-stabilizing agents with a different core structure but similar mechanism of action.

Uniqueness

Cephalomannine is unique due to its complex structure and the specific way it stabilizes microtubules. Its ability to induce apoptosis through multiple pathways, including TLR4 signaling, sets it apart from other microtubule-stabilizing agents .

特性

分子式

C45H53NO14

分子量

831.9 g/mol

IUPAC名

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1

InChIキー

DBXFAPJCZABTDR-UJLUYDJNSA-N

SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

異性体SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

正規SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

ピクトグラム

Corrosive; Irritant

同義語

cephalomannine
taxol B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephalomannine
Reactant of Route 2
Cephalomannine
Reactant of Route 3
Cephalomannine
Reactant of Route 4
Cephalomannine
Reactant of Route 5
Cephalomannine
Reactant of Route 6
Cephalomannine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。